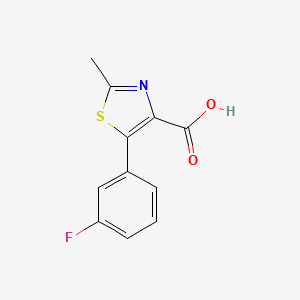

5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

描述

5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative characterized by a 3-fluorophenyl substituent at position 5 and a methyl group at position 2 of the thiazole ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom, which can modulate electronic properties and enhance metabolic stability.

属性

IUPAC Name |

5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBMFDPCVMRYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization to Form the Thiazole Core

The thiazole ring is typically constructed by the condensation of a thiourea derivative with an α-haloketone. For 5-(3-fluorophenyl) substitution, the α-haloketone is often prepared with the 3-fluorophenyl group already installed, for example, as 3-fluorophenyl α-bromoacetophenone or related intermediates. The reaction proceeds under reflux in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), often in the presence of a base to facilitate cyclization.

Introduction and Modification of the Carboxylic Acid Group

The carboxylic acid at the 4-position can be introduced via:

Hydrolysis of ester precursors: Starting from methyl 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate, saponification is performed using sodium hydroxide in a mixture of THF and methanol at room temperature for 30 minutes, followed by acidification with hydrochloric acid at 0°C to precipitate the acid form. This method yields the target acid with high purity and yield (up to 93%).

Alternative routes may involve direct cyclization with precursors bearing carboxylate groups or subsequent oxidation of methyl groups to carboxylic acids, though these are less commonly reported for this specific compound.

Representative Example of Preparation (Adapted from Analogous Procedures)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate methyl ester + NaOH (aqueous) in THF/MeOH, RT, 30 min | Hydrolysis of ester to carboxylate salt | - | Reaction mixture stirred at room temp |

| 2 | Acidification with concentrated HCl at 0°C, 15 min | Precipitation of free acid | 93 | Product isolated by filtration and drying |

This procedure results in a white solid of 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid with high purity and yield.

While direct literature on the exact preparation of this compound is limited, related thiazole derivatives with fluorophenyl groups are synthesized via:

Chlorination of β-keto esters with chlorosulfuric acid followed by cyclization with thioacetamide and hydrolysis, as demonstrated in the synthesis of 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid. This multi-step approach involves precise temperature control during chlorination (-15°C to -5°C), followed by ring closure under reflux in dehydrated alcohol, and final hydrolysis with sodium hydroxide and acidification. Although the substituents differ, this method illustrates the industrial feasibility of constructing fluorinated thiazole carboxylic acids.

Optimization of reaction parameters such as molar ratios, temperature profiles, and solvent choice is critical to maximize yield and purity while minimizing by-products and environmental impact.

The hydrolysis of methyl esters to carboxylic acids under mild conditions (room temperature, aqueous base) followed by acidification is an efficient and high-yielding method for obtaining the free acid form of fluorinated thiazoles.

The chlorosulfuric acid-mediated chlorination and subsequent thioacetamide cyclization provide a robust industrial approach for synthesizing fluorinated thiazole carboxylic acids, demonstrating scalability and reproducibility.

Purity assessment through HPLC and characterization by NMR and melting point determination are essential to confirm the identity and quality of the synthesized compound. Reported melting points for related fluorinated thiazole carboxylic acids range around 164–166°C, indicating crystalline purity.

The preparation of this compound is effectively achieved via ester hydrolysis of the corresponding methyl ester intermediate under mild alkaline conditions, followed by acidification. Alternative industrial methods involving chlorosulfuric acid chlorination and thioacetamide cyclization illustrate the versatility of synthetic routes for fluorinated thiazole carboxylic acids. Optimization of reaction conditions and purification protocols ensures high yield and purity, making these methods suitable for both laboratory-scale and industrial production.

化学反应分析

Types of Reactions

5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted fluorophenyl thiazole derivatives.

科学研究应用

Medicinal Chemistry

5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies have shown that compounds with thiazole moieties exhibit antimicrobial properties. The fluorinated phenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Properties : Research indicates that thiazole derivatives can modulate inflammatory pathways. This compound may be explored for its ability to inhibit pro-inflammatory cytokines, thus offering therapeutic potential in diseases characterized by chronic inflammation .

Agricultural Chemistry

The compound's structural features suggest potential applications in agrochemicals:

- Pesticide Development : Thiazole derivatives have been utilized in developing novel pesticides due to their efficacy against various pests and pathogens. This compound could be synthesized and tested for its effectiveness as a fungicide or herbicide .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Additives : Incorporation of thiazole-based compounds into polymer matrices can enhance thermal stability and mechanical properties. Research into its use as an additive in plastics or coatings is ongoing .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Another research project investigated the anti-inflammatory effects of thiazole derivatives on human cell lines. The study found that treatment with this compound reduced levels of inflammatory markers significantly, supporting its potential use in managing inflammatory diseases.

作用机制

The mechanism of action of 5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the thiazole ring contributes to its overall stability and reactivity. The carboxylic acid group allows for hydrogen bonding interactions, which play a crucial role in its biological activity.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

- CAS No.: 522646-43-1

- Key Differences : The fluorine atom at the ortho position may sterically hinder interactions with target proteins compared to the meta isomer (target compound), affecting pharmacokinetics.

5-(3-Trifluoromethylphenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

Core Thiazole Modifications

2-Methyl-1,3-thiazole-4-carboxylic Acid (Parent Structure)

- Molecular Formula: C5H5NO2S

- Molecular Weight : 143.16 g/mol

- Melting Point : 148–149°C

- Key Differences : The absence of a phenyl substituent simplifies the structure, reducing molecular weight and polarity. This compound serves as a scaffold for derivatization.

5-Benzyl-1,3-thiazole-4-carboxylic Acid

Physicochemical and Spectral Comparisons

生物活性

5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a member of the thiazole family, characterized by its unique structure that includes a fluorophenyl group, a methyl group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C11H8FNO2S

- Molecular Weight: 237.25 g/mol

- CAS Number: 483315-67-9

The biological activity of this compound is attributed to its structural features:

- The fluorophenyl group enhances binding affinity to specific enzymes and receptors.

- The thiazole ring contributes to the compound's stability and reactivity.

- The carboxylic acid group facilitates hydrogen bonding interactions, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 7f | HCT116 (Colon) | 6.76 | |

| Compound 7f | A549 (Lung) | 193.93 | |

| This compound | Various | TBD |

The compound's efficacy against different cancer cell lines suggests its potential as a chemotherapeutic agent.

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The presence of the thiazole ring is known to enhance the antibacterial potency against various pathogens:

These results indicate that this compound may possess broad-spectrum antimicrobial activity.

Study on Anticancer Properties

In a recent study evaluating various thiazole derivatives, it was found that compounds with similar structures to this compound exhibited promising anticancer activity against multiple cell lines. The study highlighted the importance of specific substituents in enhancing biological activity and selectivity towards cancer cells.

Study on Antimicrobial Effects

Another research focused on the synthesis and evaluation of thiazole derivatives indicated that compounds containing the thiazole moiety demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, and how can regioselectivity be ensured?

- Methodology : The compound can be synthesized via Hantzsch thiazole synthesis, involving cyclization of a β-ketoester (e.g., ethyl 3-oxobutanoate) with a thioamide derivative (e.g., 3-fluorophenylthioamide) in the presence of an α-halogenated carbonyl compound. Regioselectivity is controlled by steric and electronic factors of the substituents. Post-synthesis, regiochemistry should be confirmed via -NMR (to identify methyl group splitting patterns) and -NMR (to distinguish thiazole ring carbons) .

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Workflow :

- Purity : Assess via reverse-phase HPLC (≥95% purity threshold) and LC-MS (to detect byproducts or unreacted intermediates) .

- Structural Confirmation :

- FTIR : Confirm carboxylic acid (-COOH) stretching (2500–3000 cm) and thiazole ring vibrations (1600–1500 cm) .

- NMR : -NMR should show the methyl group (δ 2.5–2.7 ppm, singlet) and fluorine-substituted aromatic protons (δ 7.2–7.8 ppm, multiplet) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how are data refined?

- Crystallization : Use slow evaporation of a saturated DMSO/water solution to grow single crystals.

- Data Collection : Perform X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.

- Refinement : Employ the SHELX suite (SHELXL for refinement) to solve the structure. Hydrogen atoms are placed geometrically, and fluorine positional parameters are refined isotropically. Final R-values (R) should be <0.05 .

Q. How does the 3-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

- Computational Analysis :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing fluorine atom increases the thiazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Compare with non-fluorinated analogs using Hammett constants (σ = 0.34 for -F) to quantify electronic effects .

- Experimental Validation :

- Conduct Suzuki-Miyaura coupling to compare reaction rates with fluorinated vs. non-fluorinated derivatives. Monitor via -NMR to track fluorine’s role in stabilizing intermediates .

Q. What strategies can address contradictions in biological activity data between similar thiazole derivatives?

- Case Study : If 5-(3-fluorophenyl) shows lower enzyme inhibition than its 2-fluorophenyl analog (e.g., in kinase assays):

- Structural Analysis : Overlay crystallographic data to identify steric clashes caused by meta-fluorine placement.

- Docking Simulations : Use AutoDock Vina to compare binding poses in target proteins (e.g., HIV integrase). Meta-substitution may disrupt key hydrogen bonds .

- SAR Optimization : Synthesize analogs with bulkier substituents (e.g., -CF) to enhance hydrophobic interactions .

Methodological Notes

- Synthetic Yield Optimization : Replace traditional solvents (DMF) with ionic liquids (e.g., [BMIM][BF) to improve cyclization efficiency .

- Data Reproducibility : Use Bruker Avance III HD NMR spectrometers with standardized acquisition parameters (256 scans, 25°C) to minimize inter-lab variability .

- Advanced Characterization : For enantiomeric resolution, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) or synthesize using asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。